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Compound of Interest

Compound Name: 1-Cyano-4-fluoronaphthalene

Cat. No.: B076119 Get Quote

An In-Depth Technical Guide to 1-Cyano-4-
fluoronaphthalene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential applications of 1-Cyano-4-fluoronaphthalene (also known as 4-Fluoro-1-

naphthonitrile). Due to the limited availability of direct experimental data for this specific

compound, this guide synthesizes information from analogous compounds and theoretical

predictions to offer a robust resource for research and development.

Chemical Structure and Properties
1-Cyano-4-fluoronaphthalene is a derivative of naphthalene, a bicyclic aromatic hydrocarbon,

featuring a nitrile (-CN) group at the 1-position and a fluorine (-F) atom at the 4-position. This

substitution pattern significantly influences the molecule's electronic properties and reactivity.

Chemical Structure:

Caption: Chemical structure of 1-Cyano-4-fluoronaphthalene.

Table 1: Physicochemical Properties of 1-Cyano-4-fluoronaphthalene
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Property Value Source

CAS Number 13916-99-9 [1][2]

Molecular Formula C₁₁H₆FN [1][2]

Molecular Weight 171.17 g/mol [1]

Melting Point 89-91 °C [2]

Topological Polar Surface Area

(TPSA)
23.79 Å² [1]

Predicted logP 2.85 [1]

Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of 1-Cyano-4-
fluoronaphthalene is not readily available in the surveyed literature, a plausible and widely

used method for the introduction of a cyano group onto an aromatic ring is the Sandmeyer

reaction.[3][4] This reaction involves the diazotization of a primary aromatic amine followed by

treatment with a copper(I) cyanide.

A potential synthetic route to 1-Cyano-4-fluoronaphthalene would, therefore, start from 1-

amino-4-fluoronaphthalene.

Proposed Synthetic Workflow:
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Caption: Proposed synthesis of 1-Cyano-4-fluoronaphthalene via Sandmeyer reaction.

Detailed Hypothetical Protocol:

Step 1: Diazotization of 1-Amino-4-fluoronaphthalene

Dissolve 1-amino-4-fluoronaphthalene in a solution of aqueous hydrochloric acid.

Cool the mixture to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below

5 °C.

Stir the reaction mixture for a short period at this temperature to ensure complete formation

of the diazonium salt.
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Step 2: Sandmeyer Reaction

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

Slowly add the cold diazonium salt solution from Step 1 to the CuCN solution.

Allow the reaction mixture to warm to room temperature and then heat gently to facilitate the

displacement of the diazonium group with the cyanide.

After the reaction is complete, the mixture is typically worked up by extraction and purified by

chromatography or recrystallization to yield 1-Cyano-4-fluoronaphthalene.

Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for 1-Cyano-4-fluoronaphthalene is not currently

available in public databases. The following data is predicted based on the analysis of

structurally similar compounds, including 1-fluoronaphthalene and other substituted

naphthalenes.

Table 2: Predicted Spectroscopic Data for 1-Cyano-4-fluoronaphthalene
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Technique Predicted Peaks/Signals

¹H NMR

Aromatic protons would appear as multiplets in

the range of δ 7.0-8.5 ppm. The fluorine atom at

the 4-position would cause splitting of the

adjacent proton signals.

¹³C NMR

Aromatic carbons would resonate between δ

110-160 ppm. The carbon of the nitrile group

would appear downfield, typically around δ 115-

125 ppm. The carbon attached to the fluorine

atom would show a large one-bond C-F

coupling constant.

FT-IR (cm⁻¹)

A sharp, strong absorption band characteristic of

the C≡N stretch is expected around 2220-2240

cm⁻¹. Aromatic C-H stretching vibrations would

appear around 3000-3100 cm⁻¹, and C-F

stretching would be observed in the 1000-1300

cm⁻¹ region.

Mass Spectrometry (m/z)

The molecular ion peak [M]⁺ would be observed

at approximately m/z 171. Fragmentation may

involve the loss of the cyano group (-CN) or the

fluorine atom (-F).

Potential Applications in Drug Development and
Biological Activity
While no specific biological activities have been reported for 1-Cyano-4-fluoronaphthalene,

the incorporation of fluorine and a naphthalene scaffold are common strategies in medicinal

chemistry.

Fluorine in Drug Design: The introduction of fluorine atoms can significantly alter a

molecule's pharmacokinetic and pharmacodynamic properties. It can improve metabolic

stability, increase binding affinity to target proteins, and enhance membrane permeability.[5]
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Naphthalene Derivatives: The naphthalene ring system is a privileged scaffold found in

numerous biologically active compounds with a wide range of therapeutic applications,

including anticancer and anti-inflammatory agents.

Given these characteristics, 1-Cyano-4-fluoronaphthalene could serve as a valuable building

block for the synthesis of novel drug candidates. Its potential biological activities could be

explored in areas such as:

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in

other interactions within an enzyme's active site.

Antiproliferative Agents: Many naphthalene derivatives exhibit cytotoxic effects against

cancer cell lines.

Hypothetical Signaling Pathway Involvement:

Based on the activities of structurally related compounds, a synthesized derivative of 1-Cyano-
4-fluoronaphthalene could potentially interact with various signaling pathways implicated in

disease. For example, if developed as an anticancer agent, it might target pathways involved in

cell cycle regulation or apoptosis.
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Caption: Hypothetical inhibition of a cell proliferation pathway by a derivative.

Conclusion
1-Cyano-4-fluoronaphthalene is a chemical entity with significant potential as a building block

in medicinal chemistry and materials science. While direct experimental data is scarce, this

guide provides a foundational understanding of its structure, properties, and a plausible

synthetic route. Further research is warranted to fully elucidate its spectroscopic

characteristics, optimize its synthesis, and explore its potential biological activities for the

development of novel therapeutics. The information presented here serves as a starting point

for researchers and drug development professionals interested in this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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